Cytidine 5'-tetraphosphate is classified as a nucleoside tetraphosphate, specifically a derivative of cytidine. Nucleotides are the building blocks of nucleic acids and are essential for various biological functions including energy transfer and signaling pathways. Cytidine 5'-tetraphosphate is particularly relevant in the context of cellular signaling and metabolism, where it serves as a precursor to other nucleotides and plays a role in enzymatic reactions.
The synthesis of cytidine 5'-tetraphosphate can be achieved through several methods, primarily involving the phosphorylation of cytidine derivatives. Key synthetic strategies include:
The synthesis parameters often involve careful control of temperature (typically between 0°C and room temperature) and pH to optimize yield while minimizing side reactions.
Cytidine 5'-tetraphosphate consists of a cytosine base linked to a ribose sugar, which is further connected to four phosphate groups. The general structure can be represented as follows:
The molecular structure features:
Cytidine 5'-tetraphosphate participates in several important chemical reactions:
The mechanism of action for cytidine 5'-tetraphosphate primarily involves its role as a signaling molecule within cells. It acts as an allosteric regulator in various enzymatic pathways, influencing metabolic processes such as:
The exact mechanisms may vary depending on the specific cellular context and interactions with other biomolecules .
Cytidine 5'-tetraphosphate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including biochemical assays and synthetic biology .
Cytidine 5'-tetraphosphate has several scientific applications:
Cytidine 5'-tetraphosphate (Cpppp or Cp₄) is a nucleotide derivative comprising a cytosine base, a ribose sugar, and a linear tetraphosphate chain. Its molecular formula is C₉H₁₆N₃O₁₇P₄, distinguishing it from cytidine triphosphate (CTP, C₉H₁₆N₃O₁₄P₃) by an additional phosphate unit [8]. The core structure includes:
Isomeric variants are limited due to the fixed 5'-phosphate linkage. However, conformational isomers arise from:
Table 1: Atomic Composition and Properties of Cytidine 5'-Tetraphosphate
Property | Value |
---|---|
Molecular formula | C₉H₁₆N₃O₁₇P₄ |
Average molecular weight | 561.16 g/mol |
Charge (pH 7.0) | -5 |
Phosphate chain length | 4 phosphate units |
Key functional groups | Cytosine, ribose, phosphoanhydrides |
Cytidine 5'-tetraphosphate shares core structural elements with CTP but exhibits distinct biochemical and physicochemical properties:
Table 2: Structural and Functional Comparison of Cp₄ and CTP
Property | Cytidine 5'-Tetraphosphate | Cytidine 5'-Triphosphate (CTP) |
---|---|---|
Molecular formula | C₉H₁₆N₃O₁₇P₄ | C₉H₁₆N₃O₁₄P₃ |
Molecular weight | 561.16 g/mol | 481.16 g/mol |
Net charge (pH 7.0) | -5 | -4 |
Hydrolysis rate | High (Pγ-Pδ bond labile) | Moderate |
Enzymatic recognition | Limited; alternate substrate | High; primary substrate |
Commercial purity concern | Up to 3.9% contaminant in CTP | N/A |
Ultraviolet (UV) Spectroscopy
Cp₄ exhibits a UV spectrum dominated by the cytosine chromophore, with λₘₐₓ at 271 nm (ε = 9,000 M⁻¹cm⁻¹) in aqueous solutions – identical to CTP and cytidine 5'-monophosphate (CMP) [1] [6]. This similarity complicates identification but allows quantification via anion-exchange chromatography coupled with UV detection. A distinguishing feature is Cp₄’s hypochromicity (15–20%) upon enzymatic binding, attributed to restricted base rotation when complexed with cytidylyltransferases [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous identification:
Table 3: ³¹P NMR Chemical Shifts for Cytidine 5'-Tetraphosphate
Phosphate Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
---|---|---|---|
Pα (5'-linked) | –9.4 | Doublet | 18 (to Pβ) |
Pβ | –14.4 | Doublet | 18 (to Pα) |
Pγ | –24.9 | Doublet of doublets | 18 (to Pβ/Pδ) |
Pδ (terminal) | –25.7 | Doublet of doublets | 18 (to Pγ) |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in negative mode yields key fragments:
Infrared (IR) Spectroscopy
Cp₄ exhibits P=O stretches at 1228 cm⁻¹ (asymmetric) and 1087 cm⁻¹ (symmetric), P–O–C stretches at 924 cm⁻¹, and P–O⁻ bends at 838 cm⁻¹. The band at 1695 cm⁻¹ corresponds to cytosine C=O, identical to CTP. However, Cp₄’s P–O–P asymmetric stretch at 887 cm⁻¹ is absent in CTP [8].
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